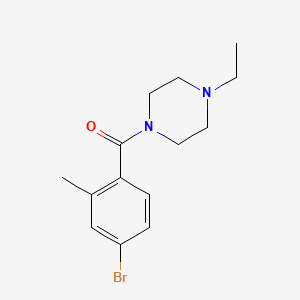
(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone
Overview
Description
((4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone) is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of the piperazine family of compounds and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The compound has been used in a variety of research studies, including those related to drug development and drug delivery.
Scientific Research Applications
Antibacterial and Antifungal Properties
Several studies have synthesized derivatives of (4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone, indicating potential antimicrobial properties. For instance, a series of triazole analogues of piperazine showed significant inhibition against various human pathogenic bacteria, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas & Rao, 2018). Similarly, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives exhibited promising antifungal activity, with specific substituents enhancing the effect (Lv et al., 2013).
Antioxidant Properties
Compounds synthesized from reactions involving (4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone and its derivatives demonstrated effective antioxidant power. For instance, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives exhibited significant antioxidant activities compared to standard compounds, indicating their potential as antioxidants (Çetinkaya, Göçer, Menzek & Gülçin, 2012).
Nonlinear Optical (NLO) Properties
Studies also explored the potential of (4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone derivatives in opto-electronic applications. For instance, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone was synthesized and analyzed for its NLO properties, showing promising results for device applications due to its good thermal stability and hardness (Revathi et al., 2018).
Synthesis of Bioactive Compounds
The compound's derivatives have been used in synthesizing a variety of bioactive compounds. For instance, novel amides of the N-methylpiperazine series were synthesized for potential application in the synthesis of antileukemic agents (Koroleva et al., 2011). Moreover, bromophenol derivatives synthesized from the compound showed strong inhibitory activity against carbonic anhydrase, indicating potential as carbonic anhydrase inhibitors (Akbaba et al., 2013).
properties
IUPAC Name |
(4-bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-3-16-6-8-17(9-7-16)14(18)13-5-4-12(15)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMIHUVKOQWPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylphenyl)-(4-ethylpiperazin-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




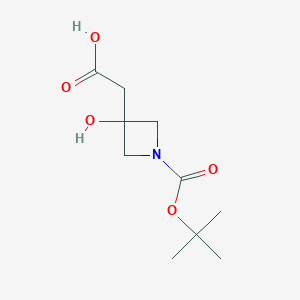
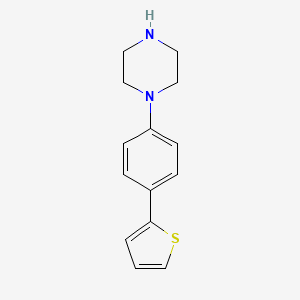
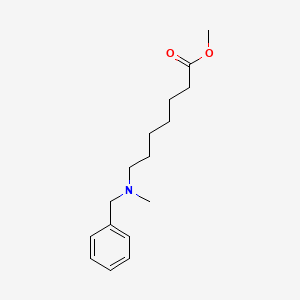
![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)
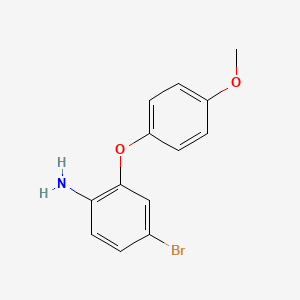
![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)
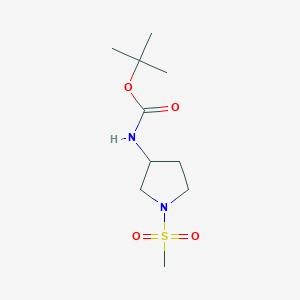
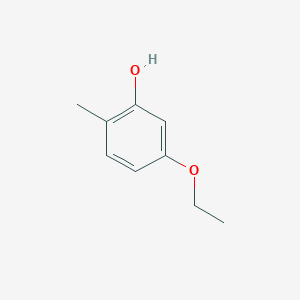
![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)
![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
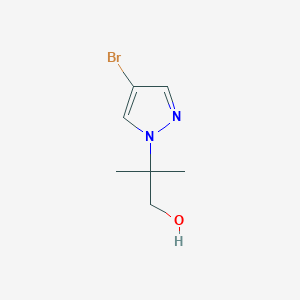
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)
